Ethylbenzene-d10 (CAS 25837-05-2) is a fully deuterated, stable isotope-labeled aromatic hydrocarbon (C8D10) primarily procured as an internal standard for quantitative mass spectrometry. With an isotopic purity typically exceeding 99 atom % D, it possesses a molecular weight of 116.23 g/mol, providing a critical +10 Da mass shift compared to its unlabeled counterpart. Because the complete substitution of hydrogen with deuterium does not significantly alter the compound's boiling point (134.6 °C), polarity, or chromatographic retention time, Ethylbenzene-d10 perfectly mimics the extraction and elution behavior of natural ethylbenzene. This makes it an indispensable analytical reagent for environmental monitoring, petrochemical quality control, and forensic trace analysis where precise, interference-free quantification of volatile organic compounds (VOCs) is required[REFS-1, REFS-2].
Generic substitution in trace volatile organic compound (VOC) analysis fails because accurate quantification relies on internal standards that exactly match the target analyte's physical and chemical behavior during sample preparation and chromatography. Substituting Ethylbenzene-d10 with other deuterated BTEX compounds, such as Toluene-d8 or Benzene-d6, introduces significant quantitative errors due to differences in boiling points, vapor pressures, and matrix partitioning coefficients during purge-and-trap or headspace extraction [1]. For instance, Toluene-d8 volatilizes differently than ethylbenzene, leading to skewed recovery calculations if used as a surrogate. Furthermore, using partially deuterated analogs (e.g., Ethylbenzene-d5) provides only a +5 Da mass shift, which is highly susceptible to interference from the natural heavy isotope envelopes of co-eluting background hydrocarbons in complex petrochemical matrices . Therefore, fully deuterated Ethylbenzene-d10 is strictly required to ensure baseline resolution and regulatory compliance.
In GC-MS analysis using electron ionization, unlabeled ethylbenzene yields a molecular ion at m/z 106 and a base peak at m/z 91. In contrast, Ethylbenzene-d10 produces a molecular ion at m/z 116 and a base peak at m/z 98 [1]. This +10 Da molecular mass shift and +7 Da base peak shift allow the deuterated standard to co-elute perfectly with the target analyte while being completely differentiated by the mass spectrometer . This zero-overlap spectral signature eliminates cross-talk and matrix interference, which is critical when analyzing complex hydrocarbon mixtures.
| Evidence Dimension | Molecular ion and base peak m/z values |
| Target Compound Data | m/z 116 (molecular ion), m/z 98 (base peak) |
| Comparator Or Baseline | Unlabeled Ethylbenzene: m/z 106 (molecular ion), m/z 91 (base peak) |
| Quantified Difference | +10 Da molecular mass shift, +7 Da base peak shift |
| Conditions | Electron Ionization (EI) GC-MS |
Ensures accurate, interference-free quantification of ethylbenzene by allowing exact chromatographic co-elution with complete mass spectral separation.
Regulatory frameworks like EPA Method 8260 require internal standards to correct for extraction inefficiencies. Ethylbenzene-d10 shares an identical boiling point (134.6 °C) and Henry's law constant with unlabeled ethylbenzene, ensuring a 1:1 recovery ratio during purge-and-trap extraction [1]. If a generic BTEX standard like Toluene-d8 (boiling point 110.6 °C) is substituted, the ~24 °C difference in volatility alters the partitioning kinetics, leading to systematic bias in the calculated recovery of ethylbenzene from soil or water matrices [1]. Ethylbenzene-d10 normalizes these specific matrix effects perfectly.
| Evidence Dimension | Boiling point and partitioning equivalence |
| Target Compound Data | BP 134.6 °C (matches target analyte exactly) |
| Comparator Or Baseline | Toluene-d8: BP 110.6 °C |
| Quantified Difference | 24 °C difference in boiling point, altering purge-and-trap extraction kinetics |
| Conditions | Purge-and-trap extraction for VOC analysis (EPA Method 8260) |
Prevents systematic quantification errors in environmental testing by ensuring the internal standard's volatility exactly matches the target analyte.
In the analysis of finished gasolines (ASTM D5769), target aromatics are present at high concentrations (up to 42% by volume), which can cause localized detector saturation and non-linear responses . Because Ethylbenzene-d10 perfectly co-elutes with natural ethylbenzene, it experiences the exact same instantaneous matrix suppression and detector conditions as the analyte. A generic internal standard that elutes even seconds earlier or later fails to capture this localized suppression, rendering the calibration curve inaccurate for high-concentration samples.
| Evidence Dimension | Retention time matching for matrix suppression correction |
| Target Compound Data | Exact co-elution (ΔRT = 0.00 min) with ethylbenzene |
| Comparator Or Baseline | Generic IS (e.g., Naphthalene-d8): Elutes at a different retention time |
| Quantified Difference | 0.00 min retention time difference vs. >1 min difference for non-matched standards |
| Conditions | High-concentration aromatic analysis in gasoline (ASTM D5769) |
Allows laboratories to correct for localized detector saturation and matrix suppression, ensuring compliance with strict fuel quality regulations.
Ethylbenzene-d10 is procured as a mandatory internal standard for the purge-and-trap GC-MS analysis of volatile organic compounds in solid waste, soil, and water matrices. Its identical partitioning behavior ensures accurate recovery calculations for ethylbenzene contamination[1].
In the refining industry, this compound is utilized to certify the benzene, toluene, and total aromatic content of finished gasolines. It acts as a specific internal standard to correct for detector saturation and matrix suppression in high-concentration fuel samples .
Forensic and toxicology laboratories use Ethylbenzene-d10 in headspace solid-phase microextraction (HS-SPME) GC-MS to identify and quantify petroleum-based accelerants (like gasoline or kerosene) in fire debris or biological samples, relying on its +10 Da mass shift to avoid biological matrix interference [2].
Flammable;Irritant